molecular formula C19H28N2O4S B2899180 Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester CAS No. 681837-76-3

Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester

Cat. No. B2899180
CAS RN: 681837-76-3
M. Wt: 380.5
InChI Key: LRKXEWSWXFXMEH-UHFFFAOYSA-N
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Description

Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester, also known as PCE, is a chemical compound that has gained significant attention in scientific research in recent years. PCE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester is not fully understood, but it is believed to act as an inhibitor of certain enzymes, specifically proteases. This inhibition results in the prevention of protein degradation, which can have significant implications in various biological processes.
Biochemical and Physiological Effects:
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins. Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has also been shown to inhibit the growth of certain cancer cells, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester is its high yield and purity when synthesized using the appropriate methods. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, one limitation of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for research involving Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester. One potential area of study is its use as an anti-cancer agent, specifically in the treatment of breast cancer. Additionally, Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action and potential applications of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester in these areas.

Synthesis Methods

Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester can be synthesized through various methods, including the reaction of piperazine-1-carboxylic acid with 4-(4-cyclohexylbenzenesulfonyl) chloride in the presence of a base such as triethylamine. This reaction results in the formation of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester in high yield and purity.

Scientific Research Applications

Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has been extensively studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, specifically in the preparation of amide linkages. Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has also been used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.

properties

IUPAC Name

ethyl 4-(4-cyclohexylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-2-25-19(22)20-12-14-21(15-13-20)26(23,24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKXEWSWXFXMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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